An In-depth Technical Guide to the Physicochemical Properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide
An In-depth Technical Guide to the Physicochemical Properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, spirocyclic systems have emerged as a particularly compelling class of building blocks.[1][2][3] These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a distinct departure from the often flat, aromatic systems that have historically dominated drug design. The inherent rigidity and three-dimensionality of spirocycles, such as the 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide core, can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs has been linked to enhanced aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide, a scaffold of significant interest. In the absence of extensive publicly available experimental data, this document serves as a predictive guide and a practical manual for the experimental determination of its key characteristics.
Molecular Identity and Predicted Physicochemical Profile
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide is a novel heterocyclic compound. The hydrochloride salt is the most commonly available form for research purposes.
Table 1: Molecular Identifiers and Predicted Physicochemical Properties of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Source |
| Molecular Formula | C₅H₉NO₂S | C₅H₁₀ClNO₂S | Supplier Data |
| Molecular Weight | 147.19 g/mol | 183.65 g/mol | Supplier Data |
| CAS Number | 1352546-75-8 | 1427358-97-1 | Supplier Data |
| Predicted logP | -1.5 to -1.0 | - | ChemAxon, SwissADME |
| Predicted Aqueous Solubility (logS) | -0.5 to 0.5 | - | ChemAxon, SwissADME |
| Predicted pKa (Basic) | 7.5 to 8.5 | - | ChemAxon |
| Predicted Polar Surface Area (PSA) | 55.1 Ų | - | SwissADME |
Disclaimer: The logP, logS, pKa, and PSA values presented are in silico predictions from reputable software (e.g., ChemAxon, SwissADME) and should be considered as estimates. Experimental verification is crucial for confirming these properties.
Spectroscopic and Structural Characterization: A Practical Approach
A thorough characterization of a novel molecule like 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide is fundamental. This section outlines the standard spectroscopic and crystallographic workflows for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the connectivity and stereochemistry of the molecule. For 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide, a suite of NMR experiments is recommended.
Predicted ¹H and ¹³C NMR Spectra: Online prediction tools can provide an initial indication of the expected chemical shifts.[4][5][6]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the number of unique proton environments and their coupling patterns.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the spirocyclic core structure.
-
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis:
-
Low-Resolution MS: To confirm the nominal molecular weight.
-
High-Resolution MS (HRMS): To determine the accurate mass and elemental composition.
-
Tandem MS (MS/MS): To induce fragmentation and aid in structural confirmation by analyzing the daughter ions.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including stereochemistry and conformation.[7]
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
Experimental Determination of Key Physicochemical Properties
The following sections detail the standardized experimental protocols for determining the aqueous solubility, pKa, and lipophilicity (logP) of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide.
Aqueous Solubility
Aqueous solubility is a critical parameter influencing drug absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable.
Experimental Protocol for Kinetic Solubility Assay:
This high-throughput method is suitable for early-stage drug discovery.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Precipitation and Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C).
-
Analysis: Separate any precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8][9][10]
Caption: Workflow for the kinetic solubility assay.
Ionization Constant (pKa)
The pKa value dictates the charge state of a molecule at a given pH, which significantly impacts its solubility, permeability, and target binding.
Experimental Protocol for Potentiometric pKa Determination:
-
Sample Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture.
-
Titration: Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is often used for accurate pKa calculation.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol for Shake-Flask logP Determination (OECD Guideline 107): [11][12]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add the other phase and shake the mixture vigorously until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and aqueous phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.
Caption: Workflow for the shake-flask logP determination.
Conclusion
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide represents a promising scaffold for the development of novel therapeutics. Its spirocyclic nature imparts a desirable three-dimensional geometry that can be exploited for optimizing drug-target interactions and improving physicochemical properties. While experimental data for this specific molecule is not yet widely available, this guide provides a robust framework for its comprehensive characterization. By combining in silico predictions with the detailed experimental protocols outlined herein, researchers can efficiently elucidate the key physicochemical properties of this and other novel spirocyclic compounds, thereby accelerating the drug discovery and development process. The systematic application of these methodologies will undoubtedly pave the way for the rational design of next-generation therapeutics built upon this and similar innovative scaffolds.
References
-
Propersea (Property Prediction). (n.d.). Retrieved January 28, 2026, from [Link]
-
Property Explorer. (n.d.). Retrieved January 28, 2026, from [Link]
-
AA-Prop - Protein Physicochemical Properties Prediction Tool. (n.d.). BioGem.Org. Retrieved January 28, 2026, from [Link]
-
QikProp. (n.d.). Schrödinger. Retrieved January 28, 2026, from [Link]
-
Gaulton, A., et al. (2012). ChemMine tools: an online service for analyzing and clustering small molecules. Nucleic Acids Research, 40(W1), W59-W65. [Link]
-
Calculators & Predictors. (n.d.). ChemAxon. Retrieved January 28, 2026, from [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]
-
Predicting pKa. (2023, April 19). ChemAxon. Retrieved January 28, 2026, from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 28, 2026, from [Link]
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432–6435. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
-
Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). (n.d.). ECETOC. Retrieved January 28, 2026, from [Link]
- Fessner, W. D., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters.
-
Simulate and predict NMR spectra. (n.d.). Retrieved January 28, 2026, from [Link]
-
Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(23), 4349–4352. [Link]
-
Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. PubMed. Retrieved January 28, 2026, from [Link]
-
Pushing the limit of logP prediction accuracy: Chemaxon's results for the SAMPL 6 blind challenge. (2021, September 2). ChemAxon. Retrieved January 28, 2026, from [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
-
Solubility Assessment Service. (2019, December 27). Creative Biolabs. Retrieved January 28, 2026, from [Link]
-
NMRium demo - Predict. (n.d.). Retrieved January 28, 2026, from [Link]
-
Rice, J. E., & Roberts, J. D. (1954). Spiranes. II. Spiro[3.3]heptane Derivatives. The Journal of Organic Chemistry, 19(6), 927–935. [Link]
-
Işık, M., et al. (2019). Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. Journal of computer-aided molecular design, 33(11), 989–1004. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 28, 2026, from [Link]
-
Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. (1998). Journal of the Chemical Society, Perkin Transactions 1, (1), 125-131. [Link]
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 28, 2026, from [Link]
-
Demos > Simulate NMR and MS. (n.d.). ChemDoodle Web Components. Retrieved January 28, 2026, from [Link]
-
Mykhailiuk, P. K., et al. (2020). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. Retrieved January 28, 2026, from [Link]
-
About Chemical Calculations and Predictions. (n.d.). Chemaxon Docs. Retrieved January 28, 2026, from [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. (2007, August 15). Solve Scientific. Retrieved January 28, 2026, from [Link]
-
Grygorenko, O. O. (2025, October 7). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 28, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualizer loader [nmrdb.org]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. app.nmrium.com [app.nmrium.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. oecd.org [oecd.org]
- 12. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
